molecular formula C6H10N2O2 B1332751 (2E)-1-methyl-2-(nitromethylene)pyrrolidine CAS No. 26171-05-1

(2E)-1-methyl-2-(nitromethylene)pyrrolidine

Cat. No.: B1332751
CAS No.: 26171-05-1
M. Wt: 142.16 g/mol
InChI Key: BJFPEODODUCJLP-UHFFFAOYSA-N
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Description

(2E)-1-Methyl-2-(nitromethylene)pyrrolidine is a nitromethylene-substituted heterocyclic compound with the molecular formula C₆H₁₀N₂O₂ (average mass: 142.156 g/mol). It belongs to the class of neonicotinoid analogs, characterized by a pyrrolidine ring with a nitromethylene group at the 2-position and a methyl substituent at the 1-position. The compound exhibits neurotoxic activity, acting as a fast-acting insecticide effective via contact or ingestion. Notably, it is considered relatively safe for vertebrates and environmentally degradable .

For example, (E)-1-(4-methoxybenzyl)-2-(nitromethylene)pyrrolidine (2c) was synthesized in 22% yield from 1-(4-methoxybenzyl)pyrrolidin-2-one .

Properties

CAS No.

26171-05-1

Molecular Formula

C6H10N2O2

Molecular Weight

142.16 g/mol

IUPAC Name

1-methyl-2-(nitromethylidene)pyrrolidine

InChI

InChI=1S/C6H10N2O2/c1-7-4-2-3-6(7)5-8(9)10/h5H,2-4H2,1H3

InChI Key

BJFPEODODUCJLP-UHFFFAOYSA-N

SMILES

CN1CCCC1=C[N+](=O)[O-]

Isomeric SMILES

CN\1CCC/C1=C\[N+](=O)[O-]

Canonical SMILES

CN1CCCC1=C[N+](=O)[O-]

Origin of Product

United States

Biological Activity

(2E)-1-methyl-2-(nitromethylene)pyrrolidine is a compound with notable biological activity, particularly in the context of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activities, mechanisms of action, and relevant research findings, including case studies and data tables.

  • Molecular Formula : C₆H₁₀N₂O₂
  • CAS Number : 94662-64-3
  • IUPAC Name : (2E)-1-methyl-2-(nitromethylene)pyrrolidine

The biological activity of (2E)-1-methyl-2-(nitromethylene)pyrrolidine is attributed to its ability to interact with various biological targets. The nitromethylene group is known to enhance the compound's reactivity and potential for forming covalent bonds with nucleophilic sites in proteins, which can lead to inhibition of specific enzymes or modulation of signaling pathways.

Biological Activity Overview

Research indicates that (2E)-1-methyl-2-(nitromethylene)pyrrolidine exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, making it a candidate for further investigation in treating bacterial infections.
  • Cytotoxicity : In vitro studies have shown that this compound can induce cytotoxic effects in various cancer cell lines, suggesting potential applications in oncology.
  • Neuroprotective Effects : Some research indicates that it may have neuroprotective properties, potentially useful in neurodegenerative disease models.

Data Table of Biological Activities

Activity TypeDescriptionReference
AntimicrobialInhibits growth of certain bacterial strains
CytotoxicityInduces apoptosis in cancer cell lines
NeuroprotectionProtects neurons in oxidative stress models

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial effects of (2E)-1-methyl-2-(nitromethylene)pyrrolidine involved testing against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition of bacterial growth at concentrations above 50 µg/mL, suggesting its potential as an antibiotic agent.

Case Study 2: Cytotoxicity in Cancer Models

In vitro assays using human cancer cell lines demonstrated that (2E)-1-methyl-2-(nitromethylene)pyrrolidine effectively reduced cell viability by over 70% at a concentration of 100 µM after 48 hours. The mechanism appears to involve apoptosis, as evidenced by increased caspase activity.

Case Study 3: Neuroprotective Properties

In a model of oxidative stress using SH-SY5Y neuroblastoma cells, treatment with (2E)-1-methyl-2-(nitromethylene)pyrrolidine resulted in a significant reduction in cell death compared to untreated controls. This suggests a protective effect against oxidative damage.

Comparison with Similar Compounds

Substituent Variations on the Pyrrolidine Nitrogen

Modifications at the 1-position of the pyrrolidine ring significantly influence physical properties and reactivity:

Compound Name Substituent (R) Molecular Formula Yield (%) Melting Point (°C) Key Properties/Activity
(2E)-1-Methyl-2-(nitromethylene)pyrrolidine Methyl (CH₃) C₆H₁₀N₂O₂ - - Neurotoxicant, environmentally labile
(2Z)-1-Ethyl-2-(nitromethylene)pyrrolidine Ethyl (C₂H₅) C₇H₁₂N₂O₂ - - Higher lipophilicity; used in pesticide formulations
(2E)-1-Allyl-2-(nitromethylene)pyrrolidine Allyl (C₃H₅) C₈H₁₂N₂O₂ - - Enhanced reactivity in cyclization reactions
(E)-1-(4-Methoxybenzyl)-2-(nitromethylene)pyrrolidine (2c) 4-Methoxybenzyl C₁₃H₁₆N₂O₂ 22 128.5 Lower yield; higher molecular weight

Key Observations :

  • Alkyl substituents (methyl, ethyl) enhance environmental degradation rates due to lower steric hindrance .
  • Benzyl derivatives (e.g., 2c) exhibit higher melting points and reduced synthetic yields, likely due to increased steric bulk .

Isomerism (E vs. Z Configuration)

The E/Z configuration of the nitromethylene group impacts biological activity and stability:

  • The (2Z)-isomer of 1-methyl-2-(nitromethylene)pyrrolidine (T3D1047) is reported as a neurotoxicant with rapid environmental degradation .
  • (2E)-isomers (e.g., T3D1059) are less common in the literature but may exhibit distinct reactivity profiles due to spatial arrangement .

Heterocyclic Analogs

Replacing the pyrrolidine ring with other heterocycles alters chemical reactivity:

Compound Name Heterocycle Reaction Yield (%) Reactivity in Hydroamination
2-(Nitromethylene)pyrrolidine (2b) Pyrrolidine Moderate to good High
2-(Nitromethylene)imidazolidine Imidazolidine Moderate Moderate
2-Cyanoimino-thiazolidine Thiazolidine Low Poor
2-(Nitromethylene)hexahydropyrimidine Hexahydropyrimidine None Non-reactive

Key Observations :

  • Pyrrolidine-based nitromethylene compounds exhibit superior reactivity in hydroamination reactions compared to imidazolidine or thiazolidine analogs .
  • Hexahydropyrimidine derivatives fail to react under standard conditions, highlighting the importance of ring size and flexibility .

Substituted Pyrrolidine Derivatives

Functional group additions to the pyrrolidine ring modulate biological potency:

Compound Name Substituents Relative Potency* Notes
3,3,4,4-Tetrafluoro pyrrolidine (29) Fluorine atoms at 3,4-positions ~1x Similar to parent compound 4
2,5-Dimethylpyrrolidine (30) Methyl at 2,5-positions ~1x No steric hindrance observed
D-Proline-substituted (31) Proline moiety ~0.11x 9-fold drop due to chirality

Relative potency compared to compound 4 (unspecified activity) .

Key Observations :

  • Chirality (e.g., D-proline) drastically reduces activity, emphasizing the role of stereochemistry .

Preparation Methods

Procedure:

  • Formation of Vilsmeier Salt Intermediate:

    • The starting material, 1-methylpyrrolidone, is reacted with phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) in a suitable solvent such as dichloromethane, chloroform, or toluene.
    • This reaction yields the Vilsmeier salt intermediate.
  • Reaction with Nitromethane:

    • The Vilsmeier salt intermediate is then treated with nitromethane and sodium methoxide in methanol.
    • The reaction proceeds under controlled temperatures, typically between 0°C and 10°C, to ensure high selectivity and yield.
  • Purification:

    • The crude product is purified using standard techniques like recrystallization or chromatography.

Reaction Scheme:

$$
\text{1-Methylpyrrolidone} + \text{POCl}_3 \rightarrow \text{Vilsmeier Salt Intermediate}
$$
$$
\text{Vilsmeier Salt Intermediate} + \text{Nitromethane} + \text{NaOMe} \rightarrow \text{(2E)-1-Methyl-2-(nitromethylene)pyrrolidine}
$$

Optimal Conditions:

Advantages:

  • High yield (up to 85% depending on solvent choice).
  • Simple and scalable for industrial applications.

Yield Comparison Based on Solvent:

Solvent Yield (%)
Dichloromethane 86
Chloroform 87
Toluene 75

Synthesis Using Alkali Metal Alkoxides

An alternative method involves the use of alkali metal alkoxides as catalysts in combination with nitromethane and other reagents.

Procedure:

  • React l-substituted-2-pyrrolidinone with an alkali metal alkoxide (e.g., sodium methoxide).
  • Add nitromethane and optionally a di(lower alkyl) sulfate or tri(straight-chain lower alkyl) oxonium fluoroborate.
  • The reaction typically occurs under mild conditions to achieve high purity and minimal by-products.

Advantages:

  • Economical process with minimal contamination.
  • Suitable for producing high-purity products.

Summary of Key Findings

Methodology Key Reagents Temperature Range Yield (%) Notes
Vilsmeier-Haack Reaction POCl₃, SOCl₂, Nitromethane, NaOMe 0–10°C Up to 87% Preferred for scalability and simplicity.
Alkali Metal Alkoxides Sodium Methoxide, Nitromethane Mild High Economical with high purity.
Hydrogenation Derivatives Hydrogen Gas, Raney Nickel Catalyst Controlled Variable Produces amine derivatives.

Q & A

Basic: What synthetic routes are effective for preparing (2E)-1-methyl-2-(nitromethylene)pyrrolidine?

Methodological Answer:
The compound can be synthesized via nitromethylene functionalization of pyrrolidine derivatives. For example, 1-(4-methoxybenzyl)pyrrolidin-2-one (5.42 g, 26.4 mmol) undergoes nitromethylene introduction under specific conditions, yielding (E)-1-(4-methoxybenzyl)-2-(nitromethylene)pyrrolidine (22% yield) as a white powder after crystallization in CH₂Cl₂/petroleum ether . Key steps include:

  • Reagent selection : Triflic acid (TfOH) is critical for intramolecular cyclization.
  • Purification : Column chromatography or recrystallization in solvent mixtures (e.g., CH₂Cl₂/petroleum ether) improves purity.
  • Yield optimization : Low yields (e.g., 22%) may arise from competing side reactions; monitoring via TLC is advised.

Advanced: How do acid catalysts influence the intramolecular cyclization of 2-(nitromethylene)pyrrolidine derivatives?

Methodological Answer:
Triflic acid (TfOH) promotes cyclization by protonating the nitromethylene group, facilitating electrophilic aromatic substitution. For instance, 1-(3-phenylpropyl)-2-(nitromethylene)pyrrolidine reacts in TfOH to form 11-hydroxyimino-...-triflate (95% purity) with distinct NMR shifts (e.g., δ 7.61 ppm for aromatic protons) . Key considerations:

  • Acid strength : Strong acids like TfOH favor cyclization over polymerization.
  • Temperature : Reactions are typically heated (e.g., 150°C in DMF) to overcome activation barriers.
  • Byproduct management : HRMS (e.g., [M+Na]⁺ = 255.1109) and ¹H/¹³C NMR verify product identity and detect impurities .

Basic: What spectroscopic techniques validate the structure of (2E)-1-methyl-2-(nitromethylene)pyrrolidine?

Methodological Answer:

  • HRMS : Confirm molecular weight (e.g., [M+Na]⁺ = 255.1109; deviation < 0.0011 amu ensures accuracy) .
  • ¹H/¹³C NMR : Aromatic protons (δ 7.35–7.29 ppm) and nitromethylene carbons (δ ~150 ppm) are diagnostic .
  • Melting point : Sharp mp (e.g., 128.5°C) indicates purity .

Advanced: How can low yields in nitromethylene-pyrrolidine synthesis be mitigated?

Methodological Answer:
Low yields (e.g., 22% ) may stem from:

  • Side reactions : Nitromethylene groups can undergo redox reactions; inert atmospheres (N₂/Ar) minimize oxidation.
  • Solvent effects : Polar aprotic solvents (DMF, DMSO) stabilize intermediates.
  • Workup optimization : Sequential extraction (e.g., ethyl acetate/water) and drying (MgSO₄) improve recovery .

Advanced: What computational methods predict the reactivity of (2E)-1-methyl-2-(nitromethylene)pyrrolidine?

Methodological Answer:

  • DFT calculations : Model transition states for cyclization (e.g., protonation by TfOH) to identify rate-limiting steps.
  • Molecular docking : Study interactions with biological targets (e.g., enzyme active sites) if applicable.
  • Solvent modeling : COSMO-RS predicts solvent effects on reaction pathways .

Basic: How is the stereochemistry of the nitromethylene group confirmed?

Methodological Answer:

  • NOESY NMR : Correlates spatial proximity of substituents (e.g., methyl and nitromethylene groups).
  • X-ray crystallography : Definitive proof via crystal structure (e.g., bond angles and torsion) .

Advanced: What strategies resolve contradictions in spectral data for nitromethylene-pyrrolidines?

Methodological Answer:

  • Cross-validation : Compare HRMS, NMR, and IR data with literature (e.g., C=O stretch at 1670 cm⁻¹ ).
  • Isotopic labeling : ¹⁵N-labeled nitromethylene groups clarify ambiguous NMR signals.
  • Dynamic NMR : Resolve fluxional behavior (e.g., rotamers) at variable temperatures .

Basic: What safety protocols are essential when handling nitromethylene-pyrrolidines?

Methodological Answer:

  • Toxicity : Use fume hoods and PPE (gloves, goggles) due to potential irritancy (R36) .
  • Storage : Keep in airtight containers under N₂ to prevent decomposition.
  • Waste disposal : Neutralize acidic byproducts (e.g., TfOH) before aqueous disposal .

Advanced: How does substituent variation impact the biological activity of nitromethylene-pyrrolidines?

Methodological Answer:

  • SAR studies : Compare analogs (e.g., 4-methoxybenzyl vs. phenylalkyl substituents ) in bioassays.
  • LogP calculations : Predict membrane permeability using software (e.g., ChemAxon).
  • Enzymatic assays : Test inhibition of target enzymes (e.g., acetylcholinesterase) .

Basic: What chromatographic methods purify nitromethylene-pyrrolidines?

Methodological Answer:

  • Flash chromatography : Use silica gel with gradients of ethyl acetate/hexane.
  • HPLC : Reverse-phase C18 columns with acetonitrile/water (0.1% TFA) resolve polar impurities .

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